N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
Description
Properties
Molecular Formula |
C16H17N3O |
|---|---|
Molecular Weight |
267.33 g/mol |
IUPAC Name |
N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |
InChI |
InChI=1S/C16H17N3O/c17-12-6-2-4-8-14(12)19-16(20)15-10-9-11-5-1-3-7-13(11)18-15/h1-8,15,18H,9-10,17H2,(H,19,20) |
InChI Key |
KYMCWIMFDAJTBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Quinoline-2-Carboxylic Acid
Quinoline-2-carboxylic acid undergoes catalytic hydrogenation to yield the tetrahydroquinoline derivative. Key conditions include:
-
Solvent : Ethanol or acetic acid at 80–100°C.
Mechanistic Insight :
The aromatic quinoline ring is reduced stepwise, with the pyridine moiety saturating first. The carboxylic acid group remains intact due to its electron-withdrawing nature, directing hydrogenation to the adjacent ring.
Alternative Cyclization Approaches
For substrates lacking preexisting quinoline frameworks, cyclization strategies using Grignard reagents or Mannich reactions are employed:
-
Grignard Addition : 3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones react with aryl magnesium bromides, followed by acid-catalyzed dehydration and hydrogenation.
-
Bischler-Napieralski Reaction : Cyclization of β-phenylethylamides using POCl₃ or PCl₅ forms dihydroisoquinolines, which are subsequently reduced.
Amide Coupling with o-Nitroaniline
Acid Chloride Formation
The carboxylic acid is activated using oxalyl chloride in anhydrous ethyl acetate at 0–5°C, facilitated by catalytic dimethylformamide (DMF):
Typical Conditions :
Amide Bond Formation
The acid chloride reacts with o-nitroaniline in the presence of pyridine as a base:
Optimization Notes :
-
Excess pyridine (1.5 equiv) ensures complete HCl neutralization.
-
Yields range from 55–70% after recrystallization from ethyl acetate.
Reduction of Nitro to Amine
Catalytic Hydrogenation
The nitro intermediate undergoes hydrogenation using Pd/C (5%) in ethanol at 80°C under 50 psi H₂:
Key Parameters :
Alternative Reducing Agents
While hydrogenation is preferred, Fe/HCl or SnCl₂/HCl systems may be used for small-scale reductions, albeit with lower yields (60–65%).
Integrated Synthetic Protocol
A stepwise protocol consolidating the above methods is outlined below:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Hydrogenation of quinoline-2-carboxylic acid | 5% Pd/C, H₂ (50 psi), EtOH, 80°C, 24 h | 68% |
| 2 | Acid chloride formation | Oxalyl chloride, DMF, ethyl acetate, 0–5°C, 3 h | 92% |
| 3 | Amide coupling | o-Nitroaniline, pyridine, rt, 15 h | 63% |
| 4 | Nitro reduction | 5% Pd/C, H₂ (50 psi), EtOH, 80°C, 6 h | 87% |
Overall Yield : ~34% (calculated from stepwise yields).
Analytical Characterization
Critical spectroscopic data for intermediates and the final product include:
-
N-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide :
-
Final Product :
Challenges and Optimization Strategies
Steric Hindrance in Amide Coupling
The tetrahydroquinoline core’s 2-position imposes steric constraints, necessitating:
Chemical Reactions Analysis
Types of Reactions: N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a more saturated form.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.
Reduction: Saturated quinoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Modifications at the Carboxamide Position
N-[2-(Dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide (AR019VOM)
- Structure: Features a dimethylaminoethyl group instead of 2-aminophenyl.
- Properties: The dimethylamino group enhances water solubility (as a dihydrochloride salt) and may improve blood-brain barrier penetration compared to the aminophenyl analogue .
- Applications : Primarily used in preclinical CNS studies due to its basic nitrogen, which facilitates protonation in physiological conditions.
N-(2-Fluorophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide
- Structure: Substitutes the amino group with fluorine.
Modifications on the Tetrahydroquinoline Core
6-Chloro-N-(isoquinolin-4-yl)-1-[(1H-imidazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide
- Structure: Chloro and imidazolylmethyl substituents on the tetrahydroquinoline core.
- Activity : Demonstrated potent inhibition of SARS-CoV-2 3CL protease (Kᵢ = 0.12 μM), highlighting the importance of halogen and heterocyclic groups for antiviral activity .
N-(Cyclopropanesulfonyl)-4,4-dimethyl-2-[3-(morpholin-4-yl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide
Physicochemical and Pharmacokinetic Properties
- Solubility: The dihydrochloride salt of N-[2-(dimethylamino)ethyl]-... exhibits higher aqueous solubility than the free base aminophenyl derivative .
- Stability : Fluorophenyl and sulfonyl-substituted analogues show enhanced metabolic stability due to reduced oxidative metabolism .
- LogP: The aminophenyl group increases hydrophilicity (predicted LogP = 2.1) compared to morpholinylphenyl (LogP = 3.5) .
Biological Activity
N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C16H17N3O |
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | KYMCWIMFDAJTBR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3N |
This compound exhibits its biological effects primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which may play a role in cancer progression and other diseases.
- Receptor Modulation : It can bind to receptors involved in cellular signaling pathways, potentially altering physiological responses.
- Cellular Pathways : The compound may interfere with critical cellular pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
- IC50 Values : Some derivatives have shown IC50 values as low as 2.5 µg/mL against human cancer cells, outperforming established chemotherapeutics like Doxorubicin .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Bacterial Inhibition : Studies suggest that it exhibits inhibitory effects against a range of bacterial strains, indicating potential as an antibiotic agent.
Case Studies
- Antitumor Activity Study : A study evaluated several tetrahydroquinoline derivatives for their antitumor activity. The results showed that certain derivatives of this compound had superior potency compared to traditional chemotherapeutics .
- Enzyme Inhibition Research : Another research focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit specific enzymes involved in tumor metabolism, leading to reduced cancer cell proliferation.
Comparison with Related Compounds
This compound can be compared with similar compounds to highlight its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide | Contains a methyl group; affects solubility and bioavailability | Moderate anticancer activity |
| Quinoline derivatives | Lacks tetrahydro structure; generally less potent | Variable; often lower than tetrahydro derivatives |
Q & A
Q. What are the standard synthetic routes for preparing N-(2-aminophenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide?
The compound can be synthesized via catalytic hydrogenation of quinoline precursors or reductive amination. For example, ketone groups in quinoline derivatives can be reduced using catalytic hydrogenation (H₂/Pd-C in ethanol at 25°C) to yield tetrahydroquinoline scaffolds while retaining carboxamide functionality . Acidic ionic liquids like [NMPH]H₂PO₄ offer a green alternative, enabling efficient cyclization of 2-(phenylamino)ethanol with unsaturated ketones under mild conditions, with high catalyst reusability (≥5 cycles) .
Q. How is the structural integrity of this compound confirmed experimentally?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are primary tools for structural elucidation. Single-crystal X-ray diffraction provides definitive stereochemical confirmation, as demonstrated for related tetrahydroquinoline derivatives (e.g., triclinic crystal system with space group P-1) . Infrared (IR) spectroscopy further validates functional groups like amides and amines .
Q. What are the key physicochemical properties relevant to its reactivity?
Computational analyses reveal hydrogen bond donor/acceptor counts (e.g., 2 H-donors, 5 H-acceptors) and logD values (pH 5.5), which influence solubility and bioavailability. The compound’s topological polar surface area (~50.4 Ų) suggests moderate membrane permeability . These properties guide solvent selection and reaction optimization.
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
Racemic mixtures can be resolved using chiral catalysts or resolving agents. For example, [Ru(p-cymene)Cl₂]₂/I₂ catalyzes hydrogenation to produce racemic intermediates, which are then resolved with tartaric acid derivatives to achieve >99% enantiomeric excess (ee) . Chemoenzymatic methods using lipases or acyltransferases (e.g., from Mycobacterium smegmatis) enable asymmetric synthesis of optically active alcohols with tetrahydroquinoline moieties .
Q. What strategies address contradictions in catalytic efficiency for tetrahydroquinoline synthesis?
Discrepancies between metal-based and ionic liquid catalysts (e.g., Fe²⁺ vs. [NMPH]H₂PO₄) arise from reaction mechanisms. Ionic liquids avoid metal leaching and toxicity but may require longer reaction times. Comparative kinetic studies (e.g., turnover frequency, activation energy) and solvent screening (polar aprotic vs. ethanol) are critical for optimization .
Q. How does structural modification influence biological activity?
Substituent effects are studied via structure-activity relationship (SAR) models. For example:
- Fluorophenyl groups enhance binding to neurological targets (e.g., NMDA receptors) .
- Thiophene-sulfonyl moieties improve protease inhibition (e.g., SARS-CoV-2 Mpro binding affinity, IC₅₀ <1 µM) .
- In vitro assays (e.g., enzyme inhibition, cytotoxicity) combined with molecular docking validate modifications .
Q. What analytical challenges arise in characterizing diastereomeric mixtures?
Diastereomers with similar polarity may co-elute in chromatography. Advanced techniques include:
- Chiral stationary phases (CSPs) in HPLC.
- Dynamic NMR to study conformational exchange.
- X-ray crystallography for absolute configuration determination, as applied to inseparable diastereomers of propioloyl-tetrahydroisoquinoline derivatives .
Methodological Notes
- Synthetic Optimization : Screen ionic liquid catalysts (e.g., [NMPH]H₂PO₄) at 80–100°C for 6–12 hours to balance yield and energy costs .
- Crystallography : Grow crystals in ethanol/water (7:3 v/v) at 4°C for slow nucleation, ensuring high-quality diffraction data .
- Biological Assays : Use HEK-293 cells transfected with target receptors (e.g., NMDA NR1A/NR2B) for electrophysiological studies of anticonvulsant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
